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Introduction

CDZz173, also known as Leniolisib, is a potent and selective small-molecule inhibitor of the
delta isoform of phosphoinositide 3-kinase (PI3Kd).[1] The expression of PI3Kd is
predominantly restricted to hematopoietic cells, making it a critical regulator of immune cell
function and a promising therapeutic target for a range of immune-mediated diseases.[1][2]
This technical guide provides a comprehensive overview of the reported in vitro studies of
CDZ173 on various immune cell populations, with a focus on its mechanism of action,
guantitative effects, and the experimental methodologies employed.

Mechanism of Action: Targeting the PI3Kd Signaling
Pathway

CDZz173 exerts its immunomodulatory effects by selectively inhibiting the catalytic activity of the
p110d subunit of PI3K. This inhibition prevents the conversion of phosphatidylinositol (4,5)-
bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second
messenger in immune cell signaling. The reduction in PIP3 levels leads to decreased activation
of downstream effectors, most notably the serine/threonine kinase Akt and the mammalian
target of rapamycin (mTOR). This cascade ultimately modulates gene transcription and cellular
functions such as proliferation, differentiation, and survival.
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Below is a diagram illustrating the central role of PI3Kd& in immune cell signaling and the point
of intervention for CDZ173.
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Figure 1: CDZ173 Mechanism of Action.

Quantitative Analysis of CDZ173 Activity

In vitro studies have demonstrated that CDZ173 potently and selectively inhibits PI3K9, leading
to the suppression of various immune cell functions. The following tables summarize the key
quantitative data from these studies.

Table 1: In Vitro Potency of CDZ173 against PI3K

Isoforms
Isoform IC50 (nM) Selectivity vs. PI3Kd
PI3Kd 11
PI3Ka 242 22-fold
PI3KPB 418 38-fold
PI3Ky 2222 202-fold

Data from cell-free isolated enzyme assays.

Table 2: In Vitro Efficacy of CDZ173 onBand T
Lymphocytes
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Cell Type Assay Species IC50 (nM)
anti-IlgM induced
B Cells Human 21
pAKT
anti-lgM induced
B Cells Rat 99
PAKT
anti-lgM induced
B Cells Cynomolgus Monkey 84
pAKT

anti-IgM induced
B Cells _ Human 27
CD69 expression

anti-lgM induced
B Cells ) ) Mouse 22
proliferation

anti-CD3 induced
T Cells Human 150
pPAKT

anti-CD3 induced
T Cells ) ) Human 190
proliferation

Mixed Lymphocyte
T Cells ) Human 18
Reaction (MLR)

Mixed Lymphocyte
T Cells ) Mouse 7
Reaction (MLR)

IC50 values represent the concentration of CDZ173 required to inhibit 50% of the respective
cellular response.

Effects on a Broad Spectrum of Immune Cells

Beyond B and T lymphocytes, in vitro research indicates that CDZ173 inhibits the functions of a
wide array of immune cells, including neutrophils, monocytes, basophils, plasmacytoid dendritic
cells, and mast cells.[1][2] HoweVer, specific IC50 values for the functional inhibition of these
cell types are not readily available in the public domain. It is known that in an ozone-induced
mouse model of lung inflammation, CDZ173 administration inhibited the increase in the number
of neutrophils and macrophages.
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Experimental Protocols

Detailed, step-by-step experimental protocols for the in vitro evaluation of CDZ173 are often
found in the supplementary materials of published studies. Below are generalized
methodologies for key assays used to characterize the effects of CDZ173 on immune cells.

B Cell Activation Assay (pAKT Flow Cytometry)

This assay quantifies the inhibition of B cell receptor (BCR) signaling by CDZ173.
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Figure 2: B Cell Activation Assay Workflow.

Methodology:

e Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using
density gradient centrifugation.

e Pre-incubation: Incubate the isolated PBMCs with varying concentrations of CDZ173 for a
specified time (e.g., 30 minutes) at 37°C.

o Stimulation: Activate the B cells by adding anti-IgM antibodies, with or without co-stimulation
by IL-4.

» Fixation and Permeabilization: Stop the stimulation and fix the cells with a suitable fixation
buffer, followed by permeabilization to allow intracellular staining.

» Staining: Stain the cells with fluorescently labeled antibodies against a B cell marker (e.g.,
CD20) and phosphorylated Akt (pAKT).
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» Flow Cytometry: Acquire the stained cells on a flow cytometer and analyze the median
fluorescence intensity (MFI) of pAKT in the CD20-positive B cell population.

o Data Analysis: Calculate the percentage of inhibition of pAKT phosphorylation at each
CDZ173 concentration relative to the vehicle control to determine the IC50 value.

T Cell Proliferation Assay (Mixed Lymphocyte Reaction)

This assay assesses the ability of CDZ173 to inhibit T cell proliferation in response to
allogeneic stimulation.

Methodology:
o Cell Preparation: Isolate PBMCs from two different, unrelated donors.

e Co-culture: Co-culture the PBMCs from the two donors in the presence of varying
concentrations of CDZ173.

¢ Incubation: Incubate the co-culture for several days (e.g., 5-7 days) to allow for T cell
proliferation.

o Proliferation Measurement: Measure T cell proliferation using methods such as:

o [3H]-Thymidine incorporation: Add [3H]-thymidine to the culture for the final 18-24 hours of
incubation. Proliferating cells will incorporate the radioactive thymidine, which can be
quantified using a scintillation counter.

o CFSE dilution: Label one population of PBMCs with Carboxyfluorescein succinimidyl ester
(CFSE) before co-culture. As the labeled T cells divide, the CFSE fluorescence is halved
with each cell division, which can be measured by flow cytometry.

» Data Analysis: Determine the concentration of CDZ173 that inhibits T cell proliferation by
50% (IC50).

Conclusion

In vitro studies have robustly demonstrated that CDZ173 (Leniolisib) is a potent and highly
selective inhibitor of PI3K&. This selectivity translates to the effective inhibition of key immune
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cell functions, particularly in B and T lymphocytes, at nanomolar concentrations. While its
inhibitory effects extend to a broader range of immune cells, including neutrophils and
macrophages, further research is required to quantify these effects with the same level of
detail. The experimental protocols outlined provide a foundation for the continued investigation
of CDZ173 and other PI3K®d inhibitors in the context of immune-mediated diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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